1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene

Description

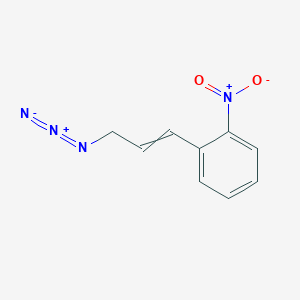

1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene (CAS: 828922-84-5) is an aromatic compound featuring a nitro group (-NO₂) at the ortho position and a 3-azidoprop-1-en-1-yl substituent attached to the benzene ring. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.18 g/mol . The azide (-N₃) and nitro groups confer unique reactivity, making it a candidate for applications in click chemistry, pharmaceuticals, and materials science. The propenyl linker between the azide and the aromatic ring introduces structural flexibility, which can influence its stability and interaction with other molecules.

Properties

CAS No. |

828922-84-5 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

1-(3-azidoprop-1-enyl)-2-nitrobenzene |

InChI |

InChI=1S/C9H8N4O2/c10-12-11-7-3-5-8-4-1-2-6-9(8)13(14)15/h1-6H,7H2 |

InChI Key |

FHJCJNVVAJSMGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCN=[N+]=[N-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution of an allylic halide with sodium azide under heating in an aqueous acetone solution . This reaction yields the desired azide compound along with its isomeric forms.

Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium azide in aqueous acetone or other polar solvents.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Potential use in the development of biologically active compounds and pharmaceuticals.

Medicine: Investigated for its role in drug development and as a precursor for bioorthogonal chemistry.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene involves its reactivity due to the presence of both azido and nitro groups. The azido group can undergo [3,3]-sigmatropic rearrangement, leading to the formation of isomeric products . The nitro group can participate in electron-withdrawing interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azide and Nitro Substituents

1-(2-Azidoethyl)-3-nitrobenzene (CAS: 223741-86-4)

- Molecular Formula : C₈H₈N₄O₂

- Molecular Weight : 192.17 g/mol

- Key Differences: The azide is attached via a shorter ethyl chain (-CH₂CH₂N₃) instead of a propenyl group.

1-Azido-4-nitrobenzene

Compounds with Propenyl or Halogenated Linkers

1-(3-Bromopropoxy)-2-nitrobenzene (CAS: 104147-69-5)

- Molecular Formula: C₉H₁₀BrNO₃

- Molecular Weight : 260.08 g/mol

- Key Differences: Replaces the azide with a bromine atom and uses a propoxy (-OCH₂CH₂CH₂Br) linker.

4-[2-(3,3,3-Trifluoroprop-1-en-1-yl)phenyl]morpholine

Functional Group Variations in Aromatic Systems

(E)-N-(t-butoxycarbonyl)-6-(3-azidoprop-1-en-1-yl)-1H-indole

Comparative Reactivity

- Click Chemistry : The target compound’s azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to 1-azido-4-nitrobenzene . However, the propenyl linker may sterically hinder reactions compared to simpler aryl azides.

- Thermal Stability : Azides with propenyl chains (as in the target compound) are generally more thermally stable than aliphatic azides (e.g., 3-bromopropylamine hydrobromide in ) but less stable than aryl azides like 1-azido-4-nitrobenzene .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.